
5-Chloro-2-(trifluoromethoxy)benzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(trifluoromethoxy)benzenesulfonyl chloride is a chemical compound with the CAS Number: 77797-64-9 . It has a molecular weight of 295.07 .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-(trifluoromethoxy)benzenesulfonyl chloride is 1S/C7H3Cl2F3O3S/c8-4-1-2-5 (15-7 (10,11)12)6 (3-4)16 (9,13)14/h1-3H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
Research on structurally related compounds, such as 2,4,5-trichlorobenzenesulfonyl chloride, has been conducted to determine their molecular structure through X-ray diffraction methods. These studies reveal that the substituted benzene ring is planar, with normal bond lengths and angles, which could be relevant for understanding the behavior and reactivity of 5-Chloro-2-(trifluoromethoxy)benzenesulfonyl chloride in various chemical contexts (Rigotti et al., 1988).
Synthesis and Structural Characterization
In related research, new structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized, demonstrating the synthesis and structural characterization of complex organic molecules. This synthesis process, involving interactions with chlorosulfonic acid, provides insights into potential methodologies for synthesizing 5-Chloro-2-(trifluoromethoxy)benzenesulfonyl chloride and related compounds (Rublova et al., 2017).
Key Building Block in Agrochemical Synthesis
One study details the efficient synthesis of a compound similar to 5-Chloro-2-(trifluoromethoxy)benzenesulfonyl chloride, highlighting its importance as a key building block in the synthesis of penoxsulam, an agrochemical. This research underscores the potential applications of 5-Chloro-2-(trifluoromethoxy)benzenesulfonyl chloride in developing novel agrochemicals (Huang et al., 2019).
Electrophilic Aromatic Substitution
Another study explored the electrophilic aromatic substitution reactions catalyzed by polyfluorinated alcohols, demonstrating the potential of 5-Chloro-2-(trifluoromethoxy)benzenesulfonyl chloride to undergo similar reactions. This research provides insights into the reactivity of such compounds, which could be valuable in synthetic organic chemistry (Ben-Daniel et al., 2003).
Degradation and Environmental Impact
Research on the degradation of chlorinated aromatic compounds, including those structurally related to 5-Chloro-2-(trifluoromethoxy)benzenesulfonyl chloride, highlights the environmental impact and the pathways through which these compounds are broken down in nature. Understanding these pathways is crucial for assessing the environmental footprint of chemical compounds and their derivatives (Yuan et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-chloro-2-(trifluoromethoxy)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O3S/c8-4-1-2-5(15-7(10,11)12)6(3-4)16(9,13)14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYCYNVQARGUJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(trifluoromethoxy)benzenesulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

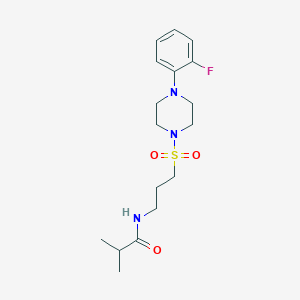
![1-[(3-Fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2764524.png)
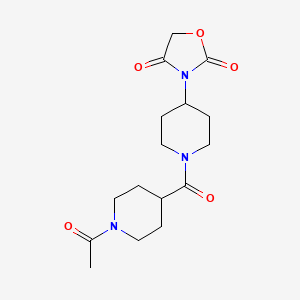
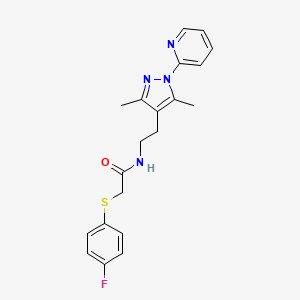
![1-(3,4-difluorobenzoyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2764528.png)
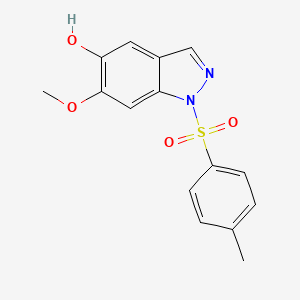
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea](/img/structure/B2764530.png)
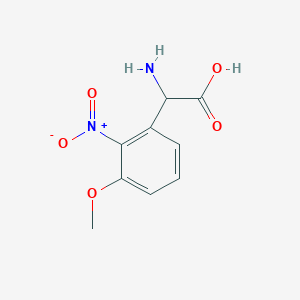

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2764533.png)
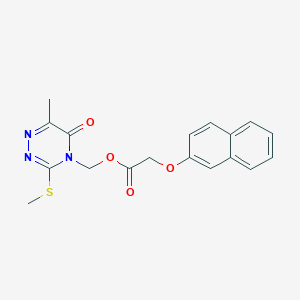
![N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2764538.png)
![1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2764540.png)
![2-chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B2764544.png)